molecular formula C13H18N2O B7863142 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile

Cat. No.: B7863142
M. Wt: 218.29 g/mol
InChI Key: WTNIJVIBNAMCHX-UHFFFAOYSA-N
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Description

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a tertiary amine derivative featuring a benzonitrile core substituted with a methyl group linked to a 2-hydroxyethyl-isopropylamine moiety.

Properties

IUPAC Name

3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11(2)15(6-7-16)10-13-5-3-4-12(8-13)9-14/h3-5,8,11,16H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNIJVIBNAMCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2OC_{13}H_{18}N_2O, with a molecular weight of approximately 218.29 g/mol. The compound features a benzonitrile core, which includes a cyano group attached to a benzene ring, along with an isopropylamino group and a hydroxyethyl substituent. These functional groups suggest potential for diverse interactions within biological systems, making it a candidate for further pharmacological evaluation.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit significant pharmacological effects, particularly as a potential antidepressant or anxiolytic agent. This is attributed to its interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .

Furthermore, compounds with similar structures have shown antibacterial properties. For instance, related nitrile compounds have demonstrated broad-spectrum activity against various bacterial pathogens, including enteric pathogens . This suggests that this compound could also possess antibacterial activity, warranting further investigation.

The mechanism of action for compounds like this compound often involves the modulation of neurotransmitter systems or disruption of bacterial cell functions. For example, some nitrile derivatives have been found to induce stress on bacterial cell envelopes, leading to alterations in the proton motive force (PMF) and subsequent cell death . Understanding these mechanisms can guide the development of this compound as a therapeutic agent.

Case Studies and Experimental Data

  • Antidepressant Activity : In vitro studies have shown that similar compounds can effectively bind to serotonin receptors, suggesting potential efficacy in treating depression and anxiety disorders .
  • Antibacterial Efficacy : A study on related nitrile compounds revealed potent bactericidal activity against enteropathogens. The mechanism involved inducing stress on the bacterial cell envelope, leading to significant reductions in bacterial counts during time-kill assays .
  • Safety Profile : Initial toxicity assessments indicate a favorable safety profile for this compound in both in vitro and in vivo models, which is critical for its development as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrileC13H18N2OC_{13}H_{18}N_2ODifferent position of amino substitution
This compoundC13H18N2OC_{13}H_{18}N_2OVariation in substitution pattern affecting reactivity
Alpha-[[(2-Hydroxyethyl)amino]methyl]-1-phenylethanolC15H19NC_{15}H_{19}NContains an additional phenyl group

This table highlights the structural variations among similar compounds and their implications for biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Notable Features Reference
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile Benzonitrile Cyano, hydroxyethyl, isopropylamine Polar-lipophilic balance
5FB (4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile) Benzonitrile Trifluoromethyl, thiazolidinedione Estrogen receptor interaction
Compound 10 (Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]) Pyridinyl-propenoate Cyano, pyridinyl, pyrimidinyl Multi-heterocyclic design
Compound 41 (3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile) Benzonitrile Oxadiazole, sulfanyl, nitrodibenzofuran High steric hindrance, nitro group

Key Observations:

Core Flexibility : The benzonitrile core is retained in 5FB and Compound 41, but substituents diverge significantly. The hydroxyethyl-isopropylamine group in the target compound contrasts with 5FB’s trifluoromethyl and thiazolidinedione moieties, which enhance receptor-binding specificity .

Polarity and Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to 5FB’s trifluoromethyl group and Compound 41’s nitroaromatic system .

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